
Cholamine Bromide Hydrobromide-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholamine Bromide Hydrobromide-15N is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. It is a labeled compound where the nitrogen atom is replaced with the isotope 15N, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for metabolite profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholamine Bromide Hydrobromide-15N involves the incorporation of the 15N isotope into the cholamine structure. This is typically achieved by using 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often involve the use of bromine and hydrobromic acid to introduce the bromide and hydrobromide groups, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Cholamine Bromide Hydrobromide-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Halogen substitution reactions are common, where the bromide can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Cholamine Bromide Hydrobromide-15N is widely used in scientific research due to its unique properties:
Biology: The compound is used in labeling studies to track metabolic processes in cells and tissues.
Industry: The compound is used in the production of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Cholamine Bromide Hydrobromide-15N involves its ability to act as a tracer in metabolic studies. The 15N isotope provides enhanced resolution and sensitivity in NMR and MS, allowing for the precise detection and quantification of metabolites. The compound interacts with carboxyl-containing metabolites, facilitating their detection and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline Chloride: Another cholamine derivative but with chloride instead of bromide.
Choline Bromide: Similar structure but without the 15N isotope.
Choline Iodide: Contains iodide instead of bromide.
Uniqueness
Cholamine Bromide Hydrobromide-15N is unique due to the presence of the 15N isotope, which significantly enhances its utility in NMR and MS applications. This makes it a powerful tool for metabolite profiling and other analytical techniques .
Propriétés
Formule moléculaire |
C5H16Br2N2 |
|---|---|
Poids moléculaire |
265.00 g/mol |
Nom IUPAC |
2-(15N)azanylethyl(trimethyl)azanium;bromide;hydrobromide |
InChI |
InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1/i6+1;; |
Clé InChI |
NXHOZHHNVARBSS-SNHBFGBXSA-M |
SMILES isomérique |
C[N+](C)(C)CC[15NH2].Br.[Br-] |
SMILES canonique |
C[N+](C)(C)CCN.Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



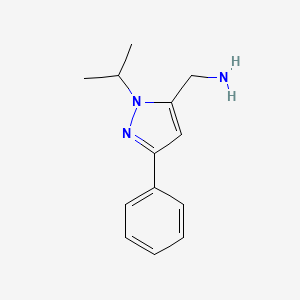
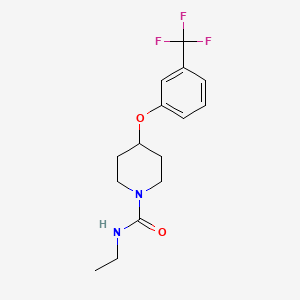
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
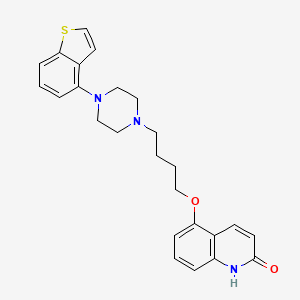
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
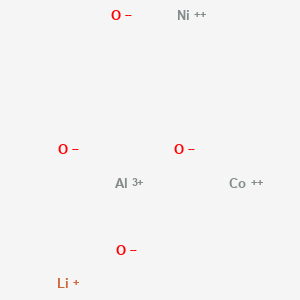
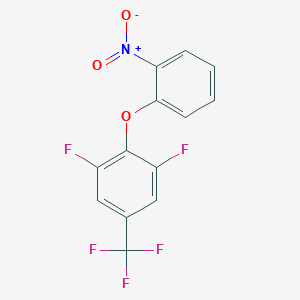
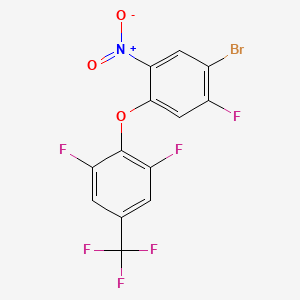
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
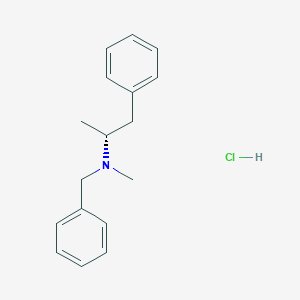
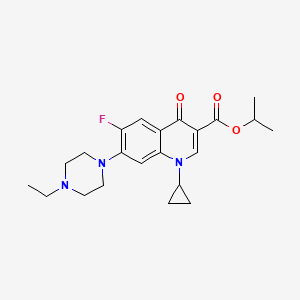
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
